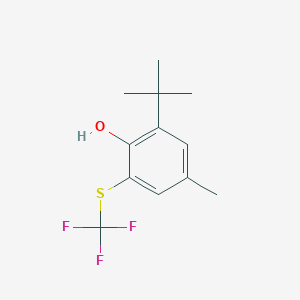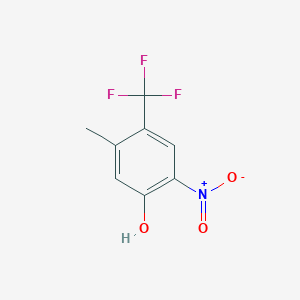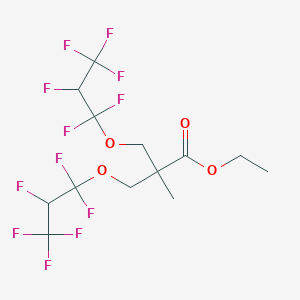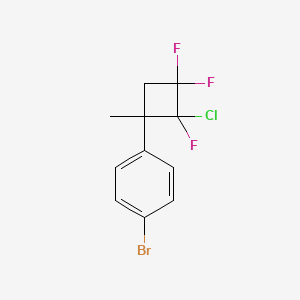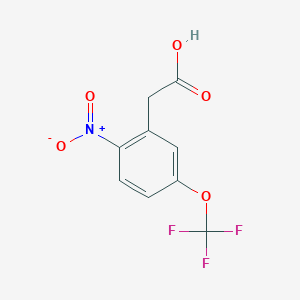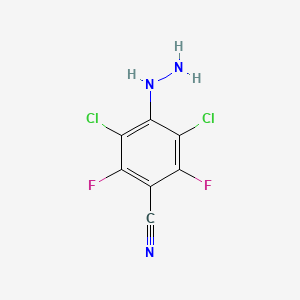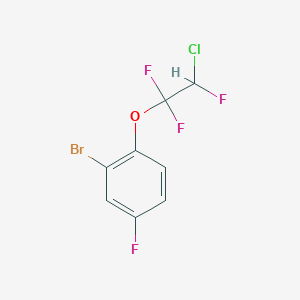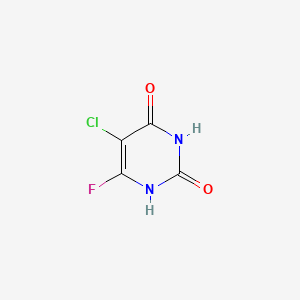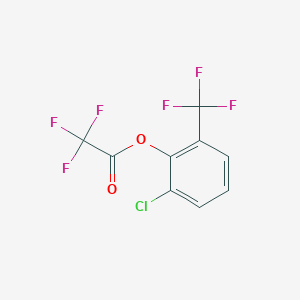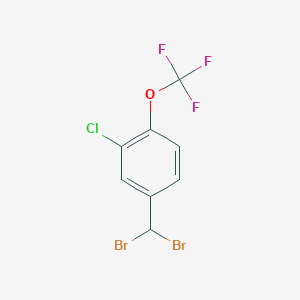
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.
Applications De Recherche Scientifique
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.
Mécanisme D'action
The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.
Biochemical and Physiological Effects
Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.
Orientations Futures
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.
Méthodes De Synthèse
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is synthesized through a two-step process. The first step involves the reaction of p-bromo-o-chlorobenzene (p-BCB) with trimethylsulfonium iodide (TMSI) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction produces the intermediate 4-bromomethyl-2-chloro-(trifluoromethoxy)benzene (4-BMCTFMB). The second step involves the reaction of 4-BMCTFMB with bromine in acetonitrile (MeCN) to produce the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%.
Propriétés
IUPAC Name |
2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTXVITABOCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

